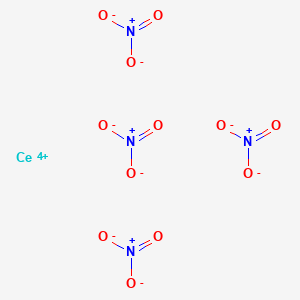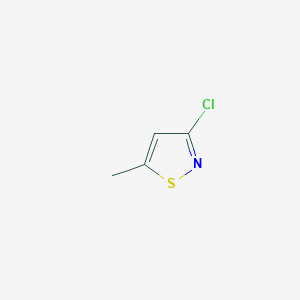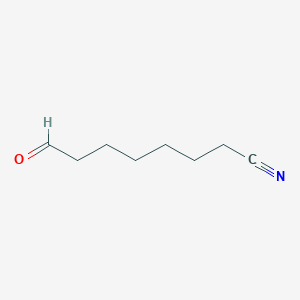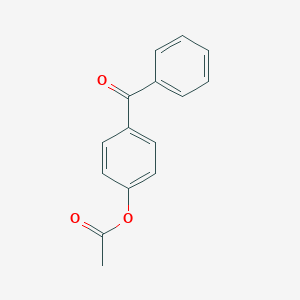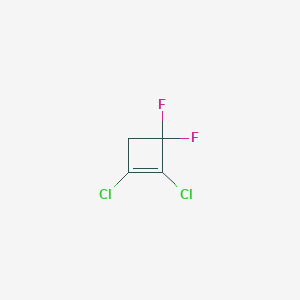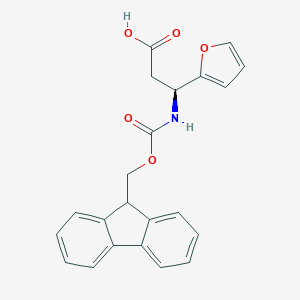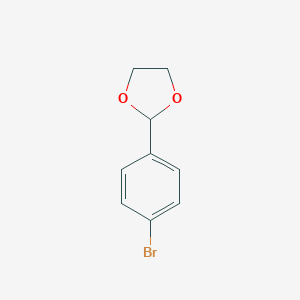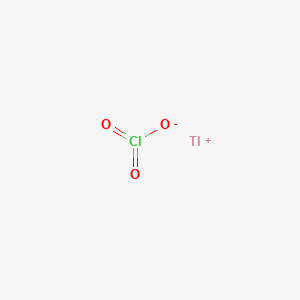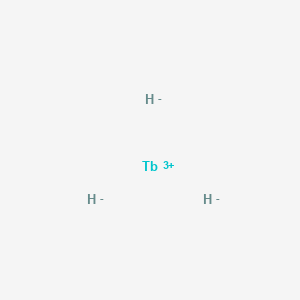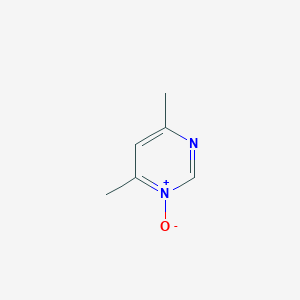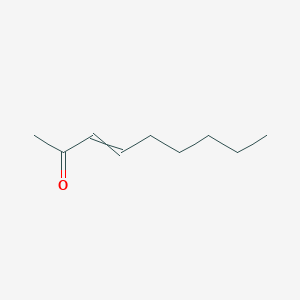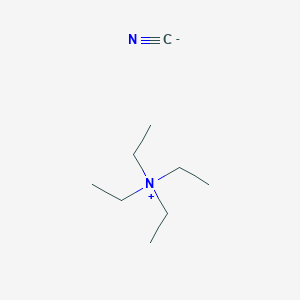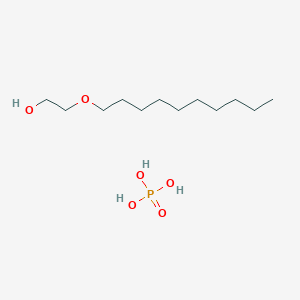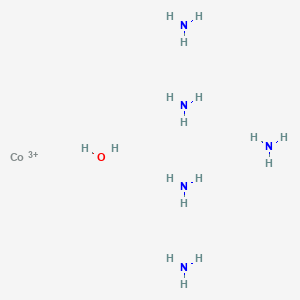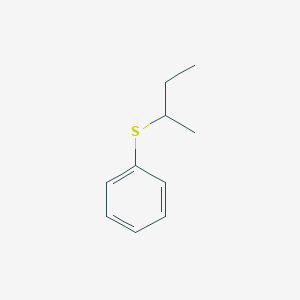
2-(Phenylthio)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylthio)butane, also known as PTB, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(Phenylthio)butane is not fully understood. However, it has been proposed that 2-(Phenylthio)butane exerts its biological activities by modulating various signaling pathways in cells. For example, 2-(Phenylthio)butane has been found to activate the p38 MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. In addition, 2-(Phenylthio)butane has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
生化和生理效应
2-(Phenylthio)butane has been found to exhibit various biochemical and physiological effects. For example, 2-(Phenylthio)butane has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 2-(Phenylthio)butane has also been found to inhibit the activity of various enzymes, such as tyrosinase and cyclooxygenase-2 (COX-2), which are involved in the regulation of melanin synthesis and inflammation, respectively.
实验室实验的优点和局限性
2-(Phenylthio)butane has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, 2-(Phenylthio)butane exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to the use of 2-(Phenylthio)butane in lab experiments. For example, 2-(Phenylthio)butane has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-(Phenylthio)butane has not been extensively studied in vivo, which may limit its potential therapeutic applications.
未来方向
For research on 2-(Phenylthio)butane include elucidating its mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential as a lead compound for drug development.
合成方法
The synthesis of 2-(Phenylthio)butane involves the reaction between 2-chlorobutane and thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-(Phenylthio)butane as the main product. The yield of 2-(Phenylthio)butane can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reactants, and the reaction time.
科学研究应用
2-(Phenylthio)butane has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-(Phenylthio)butane is in the treatment of cancer. 2-(Phenylthio)butane has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-(Phenylthio)butane has been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing their resistance.
2-(Phenylthio)butane has also been found to exhibit antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This property of 2-(Phenylthio)butane makes it a potential candidate for the development of new antifungal drugs.
属性
CAS 编号 |
14905-79-4 |
|---|---|
产品名称 |
2-(Phenylthio)butane |
分子式 |
C10H14S |
分子量 |
166.29 g/mol |
IUPAC 名称 |
butan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI 键 |
YKLUJQMOFAXHHI-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=CC=CC=C1 |
规范 SMILES |
CCC(C)SC1=CC=CC=C1 |
其他 CAS 编号 |
14905-79-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



